2-(dimethylamino)-N-piperidin-3-ylacetamide;dihydrochloride
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Overview
Description
(S)-2-(Dimethylamino)-N-(piperidin-3-yl)acetamide dihydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry and pharmacology. This compound is known for its potential therapeutic properties and is often studied for its effects on biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Dimethylamino)-N-(piperidin-3-yl)acetamide dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Introduction of the Dimethylamino Group: Dimethylamine, an organic compound with the formula (CH₃)₂NH, is used to introduce the dimethylamino group.
Acetamide Formation: The acetamide group is introduced through a reaction involving acetic anhydride and ammonia or an amine.
Final Assembly: The final compound is assembled by combining the piperidine derivative with the dimethylamino group and acetamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalytic Hydrogenation: Using catalysts like molybdenum disulfide for efficient hydrogenation.
Purification Steps: Employing techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Dimethylamino)-N-(piperidin-3-yl)acetamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
(S)-2-(Dimethylamino)-N-(piperidin-3-yl)acetamide dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its pharmacological properties, including potential use as an analgesic or anesthetic.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-(Dimethylamino)-N-(piperidin-3-yl)acetamide dihydrochloride involves interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by:
Binding to Receptors: Modulating the activity of neurotransmitter receptors.
Inhibiting Enzymes: Affecting enzyme activity involved in metabolic pathways.
Altering Cellular Signaling: Influencing intracellular signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom.
Dimethylamine: A secondary amine with the formula (CH₃)₂NH.
Acetamide: An organic compound with the formula CH₃CONH₂.
Uniqueness
(S)-2-(Dimethylamino)-N-(piperidin-3-yl)acetamide dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C9H21Cl2N3O |
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Molecular Weight |
258.19 g/mol |
IUPAC Name |
2-(dimethylamino)-N-piperidin-3-ylacetamide;dihydrochloride |
InChI |
InChI=1S/C9H19N3O.2ClH/c1-12(2)7-9(13)11-8-4-3-5-10-6-8;;/h8,10H,3-7H2,1-2H3,(H,11,13);2*1H |
InChI Key |
GVSONBDTSYGLSG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(=O)NC1CCCNC1.Cl.Cl |
Origin of Product |
United States |
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